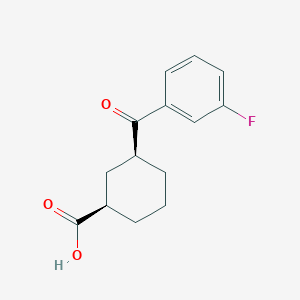

2-羰基乙氧基-2'-甲氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of biphenyl-2-carboxylic acids, which are structurally related to benzophenones, can be achieved through nucleophilic aromatic substitution (SNAr) reactions of 2-methoxybenzoic esters with aryl Grignard reagents, as described in the first paper . This method provides excellent yields and demonstrates the importance of the substituents' bulk for the reaction's success. The synthesis of 2-methoxyxanthone from p-methoxyphenyl o-acetoxybenzoate via photo-Fries rearrangement is another relevant reaction, indicating the potential photochemical pathways that could be involved in the synthesis of related benzophenone derivatives .

Molecular Structure Analysis

The molecular structures of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies reveal the conformational properties and the presence of intramolecular hydrogen bonding, which could be relevant when considering the molecular structure of 2-Carboethoxy-2'-methoxybenzophenone.

Chemical Reactions Analysis

The reactivity of methoxy-substituted compounds in various chemical reactions is well-documented. For instance, methoxy-(2-trimethylsilyl)ethoxycarbene reacts with Michael acceptors and hydroxylic compounds, leading to products without rearrangement of the carbene group . This suggests that methoxy groups in benzophenone derivatives may participate in similar reactions without significant structural changes to the carbene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be inferred from the behavior of similar compounds under different conditions. For example, the thermolysis of a methoxy-substituted oxadiazoline derivative leads to a cascade of reactions, including carbene and other intermediates . This indicates that benzophenone derivatives with methoxy groups might undergo complex reaction pathways upon heating. Additionally, the solvolysis reactions of carbocations with methoxy substituents show that these groups can influence the reaction outcome, such as the degree of racemization or retention of configuration .

科学研究应用

核苷保护中的合成和稳定性:2-羰基乙氧基-2'-甲氧基二苯甲酮衍生物已被用于保护核苷的外环氨基。该方法已证明具有很高的选择性和稳定性,特别是在寡脱氧核苷酸的合成中,证明对 DNA 研究和潜在治疗应用有益 (Mishra 和 Misra,1986)。

环境监测:研究重点关注环境水样中羟基化二苯甲酮紫外线吸收剂的测定,包括 2-羰基乙氧基-2'-甲氧基二苯甲酮衍生物。这些研究对于监测和了解这些化合物对环境的影响具有重要意义 (Negreira 等人,2009)。

分子间和分子内氢键研究:对甲氧基苯酚和二甲氧基苯的热化学性质的研究,包括 2-羰基乙氧基-2'-甲氧基二苯甲酮的衍生物,提供了对氢键形成和强度的见解。这些研究有助于更好地了解这些化合物在各种条件下的性质和行为 (Varfolomeev 等人,2010)。

聚烯烃中的扩散:已经研究了 2-羰基乙氧基-2'-甲氧基二苯甲酮和相关化合物在聚烯烃中的扩散行为,为开发具有特定扩散性质的材料提供了有价值的信息,这在包装和材料科学中很重要 (Cicchetti 等人,1968)。

安全和危害

属性

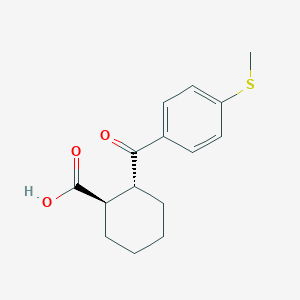

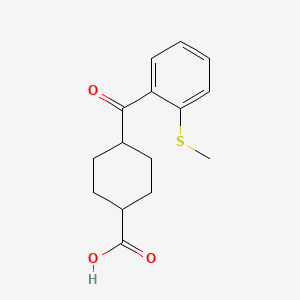

IUPAC Name |

ethyl 2-(2-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCBXJOOHLQVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641448 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methoxybenzoyl)benzoate | |

CAS RN |

51432-00-9 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。